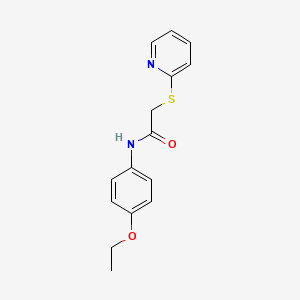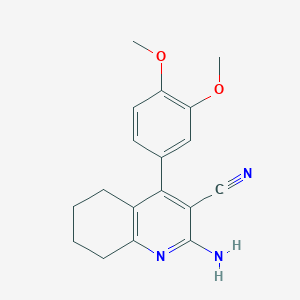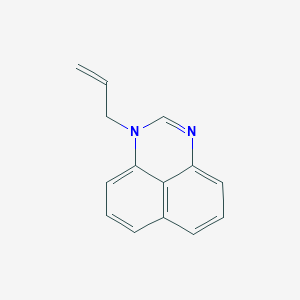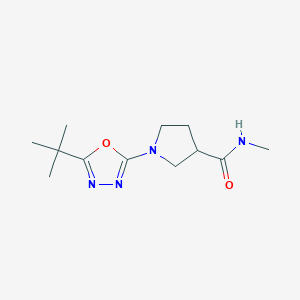
7-(1,1,2,2-tetrafluoroethyl)-5-(2-thienyl)-2,3-dihydro-1H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Diazepine derivatives are synthesized through various methods, including one-pot condensation reactions. A relevant study describes the synthesis of diazepine derivatives using a double condensation reaction of 2-thenoyltrifluoroacetone with ethylenediamine, leading to the formation of similar compounds with yields of 56% and 53%, respectively (Ahumada et al., 2016). These compounds were fully characterized by elemental analysis, FT-IR, and multinuclear NMR spectroscopy, confirming their molecular identities and geometries.
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be determined using single-crystal X-ray diffraction analysis. This technique has confirmed the geometries of various diazepine compounds, revealing their tautomeric forms in both solution and the solid state, which is crucial for understanding their chemical behavior (Ahumada et al., 2016).
Chemical Reactions and Properties
Diazepines undergo various chemical reactions, including intramolecular dehydrofluorination, leading to the formation of novel structures. For instance, the reaction of azo-compounds with certain conditions has been shown to produce 1,2-diazepines through an intramolecular elimination of hydrogen fluoride (Alty et al., 1984). These reactions highlight the reactivity and potential for further functionalization of diazepine derivatives.
Physical Properties Analysis
The physical properties, including crystallization behavior and temperature-dependent structural changes of diazepine derivatives, have been studied. For example, the temperature-dependent ordering of the methyl group in the crystal structure of a related diazepine compound has been observed, which provides insights into the stability and phase behavior of these molecules (Dutkiewicz et al., 2012).
Chemical Properties Analysis
The chemical properties of diazepine derivatives, such as their reactivity towards electrophiles and nucleophiles, are critical for their potential applications. Studies have shown that these compounds can undergo nucleophilic attack, leading to the formation of various substituted derivatives, which can be useful for further chemical modifications (Hedrera & Perillo, 2000).
properties
IUPAC Name |
7-(1,1,2,2-tetrafluoroethyl)-5-thiophen-2-yl-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2S/c12-10(13)11(14,15)9-6-7(16-3-4-17-9)8-2-1-5-18-8/h1-2,5-6,10,17H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNAWMBIIDYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,1,2,2-tetrafluoroethyl)-5-(2-thienyl)-2,3-dihydro-1H-1,4-diazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5630894.png)

![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)


![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)
![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)
![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)
![2,5-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5630966.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)